BenchChemオンラインストアへようこそ!

Tyrphostin AG1296

Receptor Tyrosine Kinase PDGFR EGFR

Tyrphostin AG1296 is a quinoxaline-class tyrphostin that delivers functional orthogonality to EGFR-targeting agents (e.g., AG1478) and avoids the multi-kinase promiscuity of imatinib, ensuring cleaner PDGFR-pathway dissection. Validated in PAH patient-derived iPSC-ECs for BMPR2 restoration, BRAF-inhibitor-resistant melanoma models, and sis-transformation reversal, this compound is the definitive tool for researchers who require unambiguous PDGFR attribution. Stocked at ≥98% purity with ambient shipping; bulk and custom sizes available.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 146535-11-7
Cat. No. B1664676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrphostin AG1296
CAS146535-11-7
Synonyms6,7-dimethoxy-3-phenylquinoxaline
AG-1296
AG1296
tyrphostin AG 1296
tyrphostin-AG1296
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CC(=N2)C3=CC=CC=C3)OC
InChIInChI=1S/C16H14N2O2/c1-19-15-8-12-13(9-16(15)20-2)18-14(10-17-12)11-6-4-3-5-7-11/h3-10H,1-2H3
InChIKeyQNOXYUNHIGOWNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tyrphostin AG1296 (CAS 146535-11-7): Quinoxaline PDGFR Kinase Inhibitor Baseline Specifications for Research Procurement


Tyrphostin AG1296 (AG-1296) is a synthetic small-molecule tyrosine kinase inhibitor belonging to the quinoxaline-class tyrphostin family [1]. It functions as a selective, ATP-competitive inhibitor of the platelet-derived growth factor receptor (PDGFR) kinase, exhibiting nanomolar to sub-micromolar potency [1]. The compound binds to the PDGFR ATP-binding site and induces a conformational change that blocks receptor autophosphorylation and downstream signaling without interfering with PDGF ligand binding or receptor dimerization [2]. AG1296 inhibits both PDGF α- and β-receptor subtypes and exhibits secondary activity against the related stem cell factor receptor c-Kit [1].

Why Generic PDGFR Inhibitors Cannot Substitute for Tyrphostin AG1296 in Targeted Research Applications


While numerous small molecules target the PDGFR kinase family, tyrphostin AG1296 possesses a combination of selectivity profile features that distinguish it from common alternatives and preclude generic substitution. Unlike the multi-targeted clinical agent imatinib—which inhibits PDGFR, BCR-ABL, and c-Kit with high potency—AG1296 exhibits a narrower selectivity window that favors PDGFR over structurally related kinases, enabling cleaner dissection of PDGFR-specific signaling pathways [1]. Furthermore, AG1296 demonstrates a distinctive functional dissociation from EGFR-targeting tyrphostins (e.g., AG1478), with no detectable activity against EGFR kinase at concentrations that fully ablate PDGFR signaling [2]. This functional orthogonality is essential for experiments requiring definitive pathway attribution, as PDGF-induced signaling in certain cellular contexts can occur through EGFR transactivation mechanisms that are insensitive to PDGFR inhibition alone [3]. The quantitative evidence below establishes the specific parameters under which AG1296 provides scientific utility not replicable by in-class or structurally related compounds.

Tyrphostin AG1296 Quantitative Differentiation Evidence: Selectivity, Potency, and Functional Activity Versus Comparators


PDGFR Versus EGFR Selectivity: AG1296 (IC₅₀ = 0.3–0.5 μM) Shows No Detectable EGFR Inhibition at Functional Concentrations

AG1296 demonstrates exclusive inhibition of PDGFR with no measurable activity against EGFR kinase, establishing functional orthogonality between PDGFR- and EGFR-targeted tyrphostins [1]. In direct comparative studies using parallel biochemical and cellular assays, AG1296 (PDGFR-selective) and AG1478 (EGFR-selective) exhibit non-overlapping target specificity [2]. This property is critical for experimental designs requiring definitive attribution of observed phenotypes to PDGFR-dependent versus EGFR-dependent signaling cascades [3].

Receptor Tyrosine Kinase PDGFR EGFR Selectivity Biochemical Assay

Intra-Class PDGFR Inhibitor Comparison: AG1296 Outperforms Imatinib and Other TKIs in Correlation with Anti-PAH Gene Signature

In a high-throughput phenotypic screen of 4,500 bioactive compounds using induced pluripotent stem cell-derived endothelial cells (iPSC-ECs) from PAH patients, AG1296 emerged as a lead candidate with superior correlation to an anti-PAH gene expression signature compared to other PDGFR-targeting tyrosine kinase inhibitors [1]. AG1296 increased BMPR2 protein abundance, activated downstream BMP signaling pathways, and suppressed PAH smooth muscle cell proliferation, whereas other TKIs including imatinib failed to produce comparable transcriptional reprogramming [1]. AG1296 treatment reversed vascular remodeling in a Sugen/hypoxia rat model of pulmonary hypertension, inducing regression of established neointimal lesions in PAH lung organ cultures ex vivo [2].

Pulmonary Arterial Hypertension Phenotypic Screening Gene Signature iPSC Drug Repurposing

Intra-Class Kinase Selectivity Profile: AG1296 Exhibits >20-Fold PDGFR Selectivity Window Over c-Kit and FGFR in Cellular Context

In Swiss 3T3 cellular assays, AG1296 demonstrates a pronounced selectivity gradient favoring PDGFR inhibition over secondary kinase targets [1]. The compound inhibits PDGF-induced mitogenesis with an IC₅₀ of 3.2 μM, while inhibition of FGF-stimulated mitogenesis (FGFR-mediated) requires approximately 4-fold higher concentrations (IC₅₀ = 12.3 μM) [1]. c-Kit receptor signaling is inhibited with an intermediate IC₅₀ of 1.8 μM . This graded selectivity profile (PDGFR > c-Kit > FGFR) differs from broader-spectrum clinical PDGFR inhibitors such as imatinib, which potently inhibits BCR-ABL, c-Kit, and PDGFR with comparable sub-micromolar potency [2].

Kinase Selectivity PDGFR c-Kit FGFR Cellular Assay

Functional Dissociation: AG1296 Does Not Inhibit VEGF-Stimulated KDR Autophosphorylation, Establishing PDGFR-Specificity for Angiogenesis Studies

AG1296 exhibits no detectable inhibition of VEGF-stimulated KDR (VEGFR-2) autophosphorylation or VEGF-induced DNA synthesis in porcine aortic endothelial cells [1]. This contrasts with multi-targeted RTK inhibitors such as sunitinib, which potently inhibits VEGFR-2 (IC₅₀ ≈ 9–80 nM), PDGFR-β (IC₅₀ ≈ 2–8 nM), and c-Kit (IC₅₀ ≈ 1–10 nM) with similar low-nanomolar potency [2]. The absence of VEGFR cross-reactivity enables AG1296 to dissect PDGF-specific contributions to angiogenic processes without confounding VEGF pathway inhibition.

Angiogenesis VEGFR KDR PDGFR Selectivity

Mechanistic Specificity: AG1296 Reverses sis-Transformed Phenotype Without Affecting src-Mediated Transformation

AG1296 treatment reverses the transformed phenotype of NIH 3T3 cells transfected with the v-sis oncogene (which encodes PDGF-BB), restoring normal anchorage-dependent growth and contact inhibition [1]. In direct parallel experiments, AG1296 has no effect on src-transformed NIH 3T3 cells and does not inhibit the kinase activity of immunoprecipitated p60c-src(F527) [1]. This functional discrimination between PDGFR-dependent (sis) and PDGFR-independent (src) transformation pathways validates the compound's mechanistic specificity and excludes off-target src family kinase inhibition.

Oncogene Transformation sis Oncogene src Kinase Functional Specificity Cellular Assay

In Vivo Antitumor Activity: AG1296 Suppresses BRAF-Inhibitor Resistant Melanoma Growth In Vivo

In A375R melanoma cells with acquired resistance to the BRAF inhibitor PLX4032 (vemurafenib), AG1296 induces potent apoptosis and suppresses tumor growth in vivo [1]. AG1296 treatment of A375R xenograft-bearing mice significantly reduced tumor volume compared to vehicle controls [1]. This represents the first reported anticancer activity of AG1296 in melanoma and demonstrates functional efficacy in a clinically relevant drug-resistant context [1].

Melanoma BRAF Resistance In Vivo Efficacy Apoptosis PDGFR

Tyrphostin AG1296 Application Scenarios: Where Quantitative Differentiation Drives Experimental Value


Pulmonary Arterial Hypertension (PAH) Translational Research and iPSC-Based Drug Screening

AG1296 is uniquely suited for PAH translational studies based on its superior correlation with an anti-PAH gene signature compared to other TKIs including imatinib, as demonstrated in a high-throughput phenotypic screen of 4,500 compounds using PAH patient-derived iPSC-ECs [1]. The compound increases BMPR2 abundance, activates BMP signaling, and suppresses PAH smooth muscle cell proliferation—effects not observed with other PDGFR inhibitors [1]. AG1296 also reverses vascular remodeling in rat PH models and induces regression of neointimal lesions in PAH lung organ cultures ex vivo [1]. Researchers investigating PAH pathobiology, BMPR2 signaling restoration, or pulmonary vascular remodeling mechanisms should prioritize AG1296 over alternative PDGFR inhibitors lacking this validated disease-relevant activity.

BRAF Inhibitor-Resistant Melanoma Studies and PDGFR-Mediated Drug Resistance Mechanisms

AG1296 demonstrates in vivo antitumor activity against BRAF inhibitor (PLX4032/vemurafenib)-resistant melanoma cells [1]. The compound induces apoptosis, reduces cell viability, and inhibits migration in A375R resistant melanoma cells, and significantly suppresses tumor growth in xenograft models [1]. This application scenario is particularly relevant for researchers investigating PDGFR upregulation as a resistance mechanism to MAPK pathway inhibitors, screening for combination therapies to overcome acquired BRAF inhibitor resistance, or studying PDGF-dependent survival signaling in melanoma.

PDGFR-Specific Signaling Pathway Dissection in Vascular Smooth Muscle and Fibrotic Disease Models

AG1296 enables clean dissection of PDGFR-specific signaling due to its functional orthogonality to EGFR-targeting agents (AG1478) and its lack of VEGFR/KDR inhibition [1]. In vascular smooth muscle cells, AG1296 specifically blocks PDGF-stimulated responses without affecting EGFR-mediated transactivation pathways [1]. In pulmonary fibrosis models, AG1296 selectively inhibits PDGF-R autophosphorylation and PDGF-stimulated DNA synthesis in myofibroblasts, whereas AG1478 selectively blocks EGF-R-mediated pathways, allowing researchers to assign fibrogenic contributions to specific growth factor receptors [2]. This selectivity makes AG1296 essential for experiments requiring definitive attribution of phenotypes to PDGFR signaling.

Oncogene Transformation Studies: sis-Dependent Versus src-Independent Pathway Discrimination

AG1296 provides a validated tool for discriminating PDGFR-dependent (v-sis) from PDGFR-independent (v-src) oncogenic transformation pathways [1]. The compound completely reverses the transformed phenotype of sis-transfected NIH 3T3 cells while having no effect on src-transformed cells or src kinase activity, establishing functional specificity not achievable with broader-spectrum kinase inhibitors [1]. Researchers studying PDGF autocrine loop signaling in oncogenesis, validating PDGFR dependency in cancer models, or requiring a negative control for src-mediated transformation should select AG1296.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyrphostin AG1296

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.